Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)ethoxy)methyl)-

Description

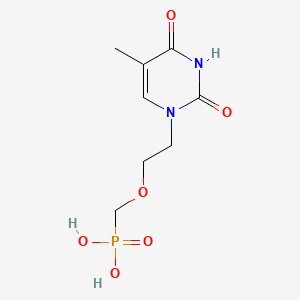

The compound "Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)ethoxy)methyl)-" (hereafter referred to as Compound A) is a thymine-derived phosphonic acid derivative. Its structure comprises a 5-methyl-2,4-dioxopyrimidine (thymine) moiety linked via an ethoxy methyl group to a phosphonic acid functional group. This design combines the hydrogen-bonding capacity of thymine with the bioisosteric and chelating properties of phosphonic acid, making it relevant in antiviral research and self-assembled nanomaterials .

Compound A’s thymine core facilitates base-pairing interactions, as seen in Janus base nanotubes (), while the phosphonic acid group enhances solubility and binding to metal ions or biological targets. Its synthesis likely involves phosphonic enamine intermediates reacting with thymine derivatives, followed by hydrolysis ().

Properties

CAS No. |

116455-16-4 |

|---|---|

Molecular Formula |

C8H13N2O6P |

Molecular Weight |

264.17 g/mol |

IUPAC Name |

2-(5-methyl-2,4-dioxopyrimidin-1-yl)ethoxymethylphosphonic acid |

InChI |

InChI=1S/C8H13N2O6P/c1-6-4-10(8(12)9-7(6)11)2-3-16-5-17(13,14)15/h4H,2-3,5H2,1H3,(H,9,11,12)(H2,13,14,15) |

InChI Key |

RCQMOSJJIVCPJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CCOCP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phosphonylmethoxyethyl-thymine typically involves the alkylation of alkali metal salts of thymine with diethyl 2-p-toluenesulfonyloxyethoxymethylphosphonate, 2-chloroethoxymethylphosphonate, or 2-bromoethoxymethylphosphonate . The resulting N-(2-diethoxyphosphonylmethoxyethyl) derivatives are then treated with bromotrimethylsilane to yield the desired phosphonic acids .

Industrial Production Methods

While specific industrial production methods for 2-Phosphonylmethoxyethyl-thymine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices to minimize waste and reduce production costs .

Chemical Reactions Analysis

Phosphonic Acid Group Reactivity

The phosphonic acid group (−PO(OH)₂) enables acid-base reactions, esterification, and coordination with metal ions.

-

Key Data : The pKa values of PMET’s phosphonic acid group are approximately 1.5 (first −OH) and 6.5 (second −OH), facilitating selective deprotonation under mild conditions .

Pyrimidine Ring Reactivity

The 5-methyl-2,4-dioxo-3,4-dihydropyrimidinyl group exhibits nucleophilic and electrophilic reactivity:

Electrophilic Substitution

-

The C5 methyl group undergoes halogenation (e.g., bromination) under radical initiators .

-

Example : Reaction with N-bromosuccinimide (NBS) yields 5-bromomethyl derivatives .

Oxidation/Reduction

-

The dioxo groups are resistant to mild oxidants but degrade under strong oxidizing agents (e.g., KMnO₄) to form urea derivatives.

-

Catalytic hydrogenation reduces the pyrimidine ring to a tetrahydropyrimidine, altering biological activity.

Ether Linkage Stability

The ethoxy-methyl bridge (−O−CH₂−O−) is susceptible to hydrolysis under acidic or basic conditions:

| Reagent | Conditions | Products |

|---|---|---|

| H₂SO₄ (conc.) | Reflux, 12 h | Pyrimidine + phosphonic acid + ethylene glycol. |

| NaOH (aq.) | 100°C, 6 h | Pyrimidine + phosphonate salt . |

Michaelis–Arbuzov Reaction

PMET derivatives are synthesized via microwave-assisted reactions between halogenated pyrimidines and phosphites:

-

Example : 5-Chloro-2,4,6-trifluoropyrimidine reacts with triisopropyl phosphite under microwave irradiation (150°C, 30 min) to yield PMET analogs.

-

Yield : 65–80%.

Biological Interactions

PMET’s phosphonic acid group mimics phosphate in enzymatic systems, enabling antiviral activity:

-

Mechanism : Competitive inhibition of viral DNA polymerases by mimicking deoxynucleotide triphosphates .

-

Structure-Activity : The pyrimidine ring’s 5-methyl group enhances binding specificity to thymine-dependent enzymes .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming phosphorus oxides.

-

Photodegradation : UV light (254 nm) induces cleavage of the pyrimidine-phosphonate bond, generating thymine analogs .

Comparative Reactivity Table

| Functional Group | Reaction | Reagents | Rate (k, s⁻¹) |

|---|---|---|---|

| Phosphonic acid | Esterification | Methanol/H⁺ | 1.2 × 10⁻³ |

| Pyrimidine C5 methyl | Bromination | NBS/AIBN | 4.5 × 10⁻⁴ |

| Ether bridge | Acidic hydrolysis | H₂SO₄ (1M) | 2.8 × 10⁻⁵ |

Scientific Research Applications

Chemical Information

PMET has the molecular formula and a molecular weight of 264.17 g/mol . Key identifiers include:

- IUPAC Name: 2-(5-methyl-2,4-dioxopyrimidin-1-yl)ethoxymethylphosphonic acid

- CAS Number: 116455-16-4

- PubChem CID: 451931

- SMILES: CC1=CN(C(=O)NC1=O)CCOCP(=O)(O)O

Antiviral Research

PMET is an acyclic nucleoside phosphonate (ANP) analogue . ANPs are known for their antiviral properties, and PMET has been investigated for its potential activity against various viruses .

PMET is related to polysubstituted pyrimidinylphosphonic acids, which have been synthesized and evaluated for their antiviral properties . While PMET itself is not specifically mentioned as having antiretroviral properties, related compounds have shown activity against the influenza virus . For example, 4,6-diamino-5-chloropyrimidin-2-ylphosphonic acid exhibited weak to moderate activity against influenza A virus .

Development of Anti-HBV Agents

While not a direct application of PMET, the broader class of phosphonate nucleosides to which PMET belongs has been explored for anti-hepatitis B virus (HBV) activity . For instance, 9-[1-(phosphonomethoxycyclopropyl)methyl]-guanine (PMCG) has demonstrated potent and selective anti-HBV activity .

Potential for Prodrug Development

Mechanism of Action

The mechanism of action of 2-Phosphonylmethoxyethyl-thymine involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA polymerase, thereby preventing the elongation of the DNA strand. This inhibition can disrupt viral replication, making it an effective antiviral agent . The compound targets specific molecular pathways involved in DNA synthesis and repair, which are crucial for the survival and proliferation of viruses .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Compound A with Related Phosphonic Acid Derivatives

Key Observations:

- Substituent Effects: Compound A’s thymine core lacks the 4-amino group present in BCV and CDV, which are cytosine derivatives. This difference reduces its affinity for cytosine-specific viral polymerases but may enhance stability against enzymatic degradation .

- Linker Modifications : The ethoxy methyl linker in Compound A contrasts with BCV’s lipid ester side chain, which improves oral bioavailability and intracellular delivery .

- Functional Groups : Unlike PMO-T’s phosphoramidate group, Compound A’s phosphonic acid offers stronger acidity (lower pKa), enhancing metal chelation and solubility in aqueous systems .

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Properties

| Compound | EC50 (nM) vs CMV* | Log P (Predicted) | pKa (Phosphonic Acid) | Toxicity Profile |

|---|---|---|---|---|

| Compound A | Not reported | ~0.5 (hydrophilic) | ~2.1, ~7.1 | Limited data |

| Brincidofovir | 1.0 | 4.2 (lipophilic) | Ester (hydrolyzed) | Lower nephrotoxicity |

| Cidofovir | 400 | -1.2 | ~2.0, ~7.0 | High nephrotoxicity |

*EC50 values from in vitro CMV inhibition assays ().

- Potency : BCV’s 100-fold higher potency over CDV is attributed to its lipid ester side chain, which enhances cellular uptake and conversion to the active diphosphate form . Compound A’s lack of esterification may limit its antiviral efficacy but reduce metabolic instability.

- Solubility and Log P : Compound A’s hydrophilic phosphonic acid group (predicted Log P ~0.5) contrasts with BCV’s lipophilic ester (Log P 4.2), suggesting divergent pharmacokinetic profiles .

Biological Activity

Phosphonic acids are a significant class of organophosphorus compounds with diverse biological activities. The compound in focus, Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)ethoxy)methyl)- , has garnered attention for its potential therapeutic applications and mechanisms of action. This article synthesizes current research findings on its biological activity, including case studies and relevant data tables.

Chemical Structure and Properties

The compound's molecular formula is , which indicates the presence of a phosphonic acid group attached to a pyrimidine derivative. This structure is crucial as it influences the compound's interaction with biological targets.

Phosphonic acids often mimic phosphate esters and carboxylic acids, allowing them to compete for binding sites on enzymes. This competitive inhibition can lead to significant biological effects:

- Enzyme Inhibition : Many phosphonates act as potent inhibitors of enzymes involved in phosphorylation and proteolysis. For instance, compounds like fosfomycin have been shown to irreversibly inhibit certain enzymes by forming covalent bonds with their active sites .

- Antimicrobial Activity : Research indicates that phosphonic acids exhibit antibacterial properties. They can inhibit bacterial growth by targeting essential metabolic pathways .

Biological Activity and Case Studies

- Antiviral Efficacy : A study on CMX001 (a related phosphonic compound) demonstrated its effectiveness against orthopoxvirus infections in animal models. The compound significantly improved survival rates in infected rabbits .

- Inhibition of Cytomegalovirus : Another study highlighted the potential of phosphonic acids in treating cytomegalovirus infections. The absence of resistance mutations in treated subjects suggests a robust antiviral action .

- Antibacterial Properties : Phosphonic acids have been shown to possess antibacterial activity against various pathogens, likely due to their structural similarity to natural substrates that interact with bacterial enzymes .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)ethoxy)methyl)-, and how can reaction efficiency be validated?

- Methodology :

- Phosphonate coupling : Utilize nucleophilic substitution reactions between pyrimidinyl alcohols and activated phosphonic acid derivatives (e.g., phosphonyl chlorides). Reaction conditions (e.g., anhydrous solvents, catalysts like DMAP) should be optimized via kinetic studies .

- Efficiency validation : Monitor reaction progress via <sup>31</sup>P NMR to track phosphonate bond formation and quantify unreacted intermediates. Purity can be assessed using HPLC with UV detection (λ = 210–260 nm) .

Q. How can structural ambiguity in the pyrimidinyl-phosphonic acid linkage be resolved?

- Methodology :

- X-ray crystallography : Co-crystallize the compound with stabilizing agents (e.g., metal ions) to determine bond angles and confirm stereochemistry .

- Advanced NMR : Use <sup>1</sup>H-<sup>31</sup>P heteronuclear correlation (HMBC) to identify through-space coupling between the phosphonic acid and pyrimidinyl protons .

Advanced Research Questions

Q. What experimental strategies can address contradictory reports on this compound’s antiviral activity?

- Methodology :

- Standardized bioassays : Replicate antiviral studies using uniform cell lines (e.g., Vero E6 for DNA viruses) and quantify viral load via qPCR. Compare results under controlled MOI (multiplicity of infection) and incubation times .

- Impurity profiling : Use LC-MS to identify potential contaminants (e.g., hydrolyzed phosphonate byproducts) that may interfere with activity measurements .

Q. How does the compound’s phosphonic acid group influence its interaction with viral polymerases?

- Methodology :

- Molecular docking : Model the compound into the active site of viral polymerases (e.g., cytomegalovirus DNA polymerase) using software like AutoDock Vina. Focus on hydrogen bonding between the phosphonic acid and conserved aspartate residues .

- Enzymatic inhibition assays : Measure IC50 values against purified polymerases using radiolabeled dNTPs to validate docking predictions .

Q. What in vitro models are suitable for assessing nephrotoxicity risks associated with prolonged exposure?

- Methodology :

- Proximal tubule cell assays : Expose human renal proximal tubule epithelial cells (RPTECs) to the compound and quantify cytotoxicity via LDH release. Compare with known nephrotoxic agents (e.g., cisplatin) .

- Mitochondrial stress tests : Use Seahorse XF analyzers to measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) as indicators of metabolic disruption .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in the compound’s stability under physiological pH?

- Methodology :

- pH-dependent stability studies : Incubate the compound in buffers (pH 4.0–7.4) and monitor degradation via UPLC-MS. Identify hydrolysis products (e.g., free phosphonic acid) and correlate with bioactivity loss .

- Comparative kinetics : Use Arrhenius plots to model degradation rates across temperatures (25°C–37°C) and validate using accelerated stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.